Ethyl 3-formyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-formyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of Ethyl 3-formyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves multicomponent reactions (MCRs), which are high-yielding, operationally friendly, and time- and cost-effective . One common synthetic route involves the reaction of 1H-indole-3-carbaldehyde with ethyl acetoacetate under acidic conditions . Industrial production methods often utilize similar multicomponent reactions due to their efficiency and sustainability .
Chemical Reactions Analysis
Ethyl 3-formyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the formyl group into a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The compound can undergo electrophilic substitution reactions due to the presence of the indole ring
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . Major products formed from these reactions include carboxylic acids, alcohols, and substituted indole derivatives .
Scientific Research Applications
Ethyl 3-formyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has numerous scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 3-formyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, making it a valuable pharmacophore . The compound can inhibit enzymes like indoleamine 2,3-dioxygenase (IDO) and interact with receptors such as the cannabinoid CB1 receptor .
Comparison with Similar Compounds
Ethyl 3-formyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Ethyl 1H-indole-3-carboxylate: Known for its antiviral activity.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Exhibits inhibitory activity against influenza A.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Potent antiviral agents.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound in scientific research .
Biological Activity
Ethyl 3-formyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS No. 203207-32-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting relevant studies, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C12H15NO3, with a molecular weight of approximately 221.25 g/mol. The compound features an indole ring system that is known for its diverse biological properties.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antitumor properties. For instance, derivatives of indole have been shown to possess cytotoxic effects against various cancer cell lines such as HT29 (colorectal cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cells. The presence of specific substituents on the indole ring can enhance this activity.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HT29 | 10–30 |
Compound B | A549 | 5.39 |
Ethyl derivative | MDA-MB-231 | >100 |
The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with cellular targets involved in apoptosis and cell cycle regulation. SAR studies suggest that modifications to the ethyl group or the carboxylate moiety can significantly influence the compound's efficacy.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of electron-donating or withdrawing groups on the indole ring can modulate the biological activity of the compound. For example:
- Electron-Withdrawing Groups: Enhance cytotoxicity by stabilizing reactive intermediates.
- Electron-Donating Groups: May improve solubility and bioavailability.
Case Studies
-
Indole Derivatives in Cancer Therapy
- A study published in a peer-reviewed journal demonstrated that indole derivatives with similar structures to this compound exhibited significant growth inhibition in human glioblastoma and melanoma cell lines . The highest activity was attributed to specific substitutions on the phenyl ring adjacent to the indole structure.
- Antimicrobial Activity
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
ethyl 3-formyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H15NO3/c1-2-16-12(15)11-9(7-14)8-5-3-4-6-10(8)13-11/h7,13H,2-6H2,1H3 |
InChI Key |
SVGUMTWQFBBVMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)CCCC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.